molecular formula C111H196N48O23 B1573873 Cdk2/Cyclin Inhibitory Peptide I

Cdk2/Cyclin Inhibitory Peptide I

Cat. No.: B1573873
M. Wt: 2571.05
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Cell Cycle Regulation by Cyclin-Dependent Kinases

The eukaryotic cell cycle is a highly regulated series of events that culminates in cell division. numberanalytics.comnumberanalytics.com Cyclin-dependent kinases (CDKs) are the master regulators of this process, acting as enzymatic engines that drive the cell from one phase to the next. numberanalytics.comwikipedia.org Their activity is, in turn, controlled by their association with regulatory proteins called cyclins. numberanalytics.comwikipedia.org Different cyclin-CDK complexes are active at specific stages of the cell cycle, ensuring that events like DNA replication and mitosis occur in the correct sequence. wikipedia.org

CDK2 plays a pivotal role in the transition from the G1 phase (the initial growth phase) to the S phase (when DNA is replicated) and in the subsequent progression through the S phase. wikipedia.orgnumberanalytics.com During the G1 phase, the activity of CDK2 increases, and it becomes a key player at the G1-S checkpoint, a critical control point that determines if a cell is ready to commit to DNA replication. wikipedia.orgnih.gov The activation of CDK2 is essential for initiating the events that lead to the duplication of the cell's genetic material. numberanalytics.comnih.gov Specifically, CDK2, in complex with its cyclin partners, phosphorylates and inactivates the Retinoblastoma protein (Rb), a tumor suppressor that normally prevents entry into the S phase. numberanalytics.com This inactivation allows for the expression of genes necessary for DNA replication. wikipedia.org

CDK2's activity is dictated by its binding to specific cyclins, primarily Cyclin E and Cyclin A. wikipedia.orgapexbt.com The formation of these complexes is a critical step in CDK2 activation and substrate specificity. nih.gov

CDK2/Cyclin E: The CDK2/Cyclin E complex is crucial for the transition from G1 to S phase. wikipedia.orgnih.gov Its activity peaks at the G1/S boundary, where it phosphorylates key substrates to initiate DNA replication. nih.govfrontiersin.org The association between Cyclin E and CDK2 is temporally regulated, being most prominent during the G1 phase. nih.gov

CDK2/Cyclin A: As the cell progresses into the S phase, Cyclin A levels rise, and it forms a complex with CDK2. nih.gov The CDK2/Cyclin A complex is essential for the progression and completion of DNA synthesis. nih.govnih.gov It also plays a role in the transition from the S phase to the G2 phase. nih.gov

The sequential formation of these distinct CDK2-cyclin complexes ensures the unidirectional and orderly progression of the cell cycle. nih.gov

The activation of CDK2 is a two-step process:

Cyclin Binding: The initial and essential step is the binding of a cyclin, such as Cyclin A or Cyclin E, to the CDK2 monomer. nih.govacs.orgacs.org This binding induces a conformational change in the CDK2 molecule, partially activating its kinase function. nih.govacs.orgacs.org The interaction with the cyclin correctly positions the ATP and the protein substrate in the active site of CDK2. nih.govacs.org

Phosphorylation: For full activation, the CDK2-cyclin complex must be phosphorylated on a specific threonine residue (Thr160) within its activation loop by a CDK-activating kinase (CAK). nih.govacs.orgacs.org This phosphorylation event further enhances the enzymatic activity of the complex, primarily by optimizing the alignment of the protein substrate for efficient phosphate (B84403) transfer. nih.govacs.orgacs.org

Dysregulation of CDK2 Activity in Pathological Contexts

The precise regulation of CDK2 activity is paramount for normal cell function. When this regulation is lost, it can have severe consequences, particularly in the context of cancer. nih.govnih.gov

Hyperactivation of CDK2 is a common feature in many human cancers. nih.gov This can occur through various mechanisms, including the overexpression of its cyclin partners, such as Cyclin E, or mutations in the genes that regulate CDK2 activity. wikipedia.orgnih.gov Uncontrolled CDK2 activity leads to a breakdown in the normal checkpoints of the cell cycle, resulting in continuous and unchecked cellular proliferation, a defining characteristic of cancer cells. nih.govnih.gov In many tumor cells, this dependency on CDK2 and its cyclins for abnormal growth makes them potential therapeutic targets. wikipedia.org

Dysregulated CDK2 activity is strongly associated with aberrant cell cycle progression. nih.govnih.gov The loss of proper control over the G1/S transition, driven by hyperactive CDK2, allows cells with damaged DNA to enter the S phase, leading to genomic instability. nih.govnumberanalytics.com This can result in the accumulation of mutations and chromosomal abnormalities, further fueling tumor development and progression. numberanalytics.comnumberanalytics.com The abnormal expression of CDK2 and its associated cyclins has been linked to a variety of cancers, including those of the breast, colon, prostate, and lung. nih.govresearchgate.net

Cdk2/Cyclin Inhibitory Peptide I

Properties

Molecular Formula

C111H196N48O23

Molecular Weight

2571.05

Origin of Product

United States

Conceptual Framework of Cdk2/cyclin Inhibition

Importance of CDK2 Inhibition in Research

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in orchestrating the cell's progression through the G1 and S phases of the cell cycle. patsnap.comnih.gov In partnership with its regulatory cyclin partners, primarily cyclin E and cyclin A, CDK2 phosphorylates key substrate proteins that initiate and regulate DNA replication. patsnap.comyoutube.com Dysregulation of CDK2 activity, often through the overexpression of its cyclin partners, is a hallmark of many cancers, leading to uncontrolled cell proliferation. patsnap.compatsnap.com This makes CDK2 a compelling target for anticancer drug development. patsnap.comnih.gov

The inhibition of CDK2 can halt the cell cycle at the G1/S checkpoint, preventing the replication of potentially damaged DNA and inducing programmed cell death, or apoptosis, in cancer cells. patsnap.com Research has shown that inhibiting CDK2 can be particularly effective in cancers with abnormal chromosome numbers, forcing these cells into a catastrophic cell division process that their progeny cannot survive. cancer.gov This selective pressure on cancer cells, while sparing normal cells, underscores the therapeutic potential of CDK2 inhibitors. cancer.gov Beyond cancer, there is growing interest in the role of CDK2 in other diseases, such as neurodegenerative conditions like Alzheimer's disease, where abnormal cell cycle re-entry in neurons may contribute to disease progression. patsnap.com

General Approaches to CDK Inhibition

Several strategies have been developed to inhibit the activity of cyclin-dependent kinases, each with its own set of advantages and challenges. These approaches can be broadly categorized into three main types.

ATP-Competitive Inhibitors

The most common approach to CDK inhibition involves the development of small molecules that compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. nih.govnih.gov These ATP-competitive inhibitors are designed to occupy the highly conserved ATP-binding pocket, thereby preventing the kinase from carrying out its phosphorylation function. nih.gov Numerous such inhibitors have been developed, with some showing significant potency against various CDKs. nih.govnih.gov

However, a major hurdle for ATP-competitive inhibitors is achieving selectivity. The ATP-binding pocket is highly conserved not only among the different CDK family members but also across the broader kinome. nih.govnih.gov This structural similarity makes it challenging to design inhibitors that target a specific CDK without affecting others, which can lead to off-target effects. nih.govnih.gov

Protein-Protein Interaction (PPI) Modulators

A third and increasingly promising strategy for CDK inhibition is the modulation of the protein-protein interaction (PPI) between the CDK and its cyclin partner. nih.govnih.gov The formation of the CDK/cyclin complex is an absolute requirement for kinase activity. nih.govmdpi.com Therefore, preventing this interaction offers a highly specific means of inhibiting CDK function. nih.gov This can be achieved by developing molecules, often peptides or peptidomimetics, that mimic the binding interface between the two proteins and disrupt their association. nih.govnih.gov

Rationale for Targeting Cyclin-CDK Interface with Peptides

The development of peptides that specifically target the interface between CDKs and their cyclin partners represents a highly rational approach to achieving selective kinase inhibition. This strategy directly addresses some of the key limitations of traditional small-molecule inhibitors.

Addressing Selectivity Challenges of ATP-Binding Site Inhibitors

As previously mentioned, the high degree of conservation in the ATP-binding pocket across the CDK family presents a significant challenge for developing selective inhibitors. nih.govnih.gov Even small molecules designed to be specific often exhibit activity against multiple CDKs. nih.gov In contrast, the protein-protein interaction surfaces between different CDK/cyclin pairs are more diverse. nih.govmdpi.com

Peptides designed to mimic the specific binding motifs of a particular cyclin for its CDK partner can therefore achieve a much higher degree of selectivity. frontiersin.orgacs.org By targeting the unique topography of the cyclin-binding groove on the CDK, these peptides can inhibit a specific CDK/cyclin complex without affecting others. nih.gov This targeted approach is expected to result in fewer off-target effects and a more favorable therapeutic window. frontiersin.org The strategy of using peptides to block the recruitment of substrates to the cyclin groove has been shown to achieve isoform and substrate-selective inhibition of CDK2/cyclin A activity. nih.gov

Specificity for G1 and S Phase CDKs

The specificity of Cdk2/Cyclin Inhibitory Peptide I for the G1 and S phases of the cell cycle is intrinsically linked to the primary role of its target, Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulatory protein whose activity is predominantly restricted to the G1 to S phase transition and progression through the S phase. apexbt.compromega.com This temporal activity is governed by its association with specific cyclin partners, namely Cyclin E and Cyclin A. apexbt.comnih.gov

The progression of the cell cycle is a highly ordered process driven by the sequential activation of different CDK/cyclin complexes. nih.govyoutube.com The key G1 and S phase complexes relevant to the action of a CDK2 inhibitor are:

CDK2/Cyclin E: This complex forms in late G1 phase. Its activation is essential for the cell to overcome the G1/S checkpoint and initiate DNA replication. nih.govnih.gov A primary function of CDK2/Cyclin E is to phosphorylate the Retinoblastoma protein (pRb), which leads to the release of E2F transcription factors. These factors then activate the transcription of genes required for DNA synthesis. nih.gov

CDK2/Cyclin A: Following the onset of S phase, Cyclin E is degraded and CDK2 associates with Cyclin A. The CDK2/Cyclin A complex is crucial for the continuation and completion of DNA synthesis throughout the S phase. apexbt.comg1therapeutics.com

This compound exerts its phase-specific effects by targeting the catalytic subunit, CDK2, thereby disrupting the functions of both the CDK2/Cyclin E and CDK2/Cyclin A complexes. By inhibiting CDK2, the peptide effectively blocks the phosphorylation of key substrates necessary for both entering and progressing through the S phase. This leads to an arrest of the cell cycle at the G1/S boundary or during S phase. nih.govg1therapeutics.com

The development of peptide-based inhibitors often aims to mimic natural CDK inhibitor proteins, such as those from the Cip/Kip family (e.g., p21, p27), or to block the substrate recognition sites on the CDK/cyclin complex. nih.govnih.gov This approach can offer higher selectivity compared to small molecule inhibitors that target the highly conserved ATP-binding pocket across the entire CDK family. nih.govnih.gov

Research Findings

Detailed research findings that quantify the inhibitory potency and selectivity of a compound are typically presented as IC50 values. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A comprehensive selectivity profile would compare the IC50 of this compound against its primary targets (CDK2/Cyclin E, CDK2/Cyclin A) versus its activity against other cell cycle CDKs (e.g., CDK1/Cyclin B, CDK4/Cyclin D, CDK6/Cyclin D).

While this compound is established as a CDK2 inhibitor, a specific, publicly available data table comparing its IC50 values across a panel of different CDK/cyclin complexes could not be retrieved from the searched scientific literature. Such data is critical for fully characterizing its selectivity profile. For context, the table below illustrates how such data is typically presented for other CDK inhibitors, highlighting the comparative nature of selectivity analysis.

Table 1: Illustrative Selectivity Profile of CDK Inhibitors

This table provides examples of IC50 values for well-characterized small molecule CDK inhibitors to demonstrate how selectivity is typically reported. Note: This data is not for this compound but serves as an example of a standard kinase inhibitor selectivity panel.

CompoundCDK2/Cyclin E (IC50)CDK1/Cyclin B (IC50)CDK4/Cyclin D1 (IC50)CDK6/Cyclin D3 (IC50)
Flavopiridol100 nM30 nM20 nM60 nM
(R)-Roscovitine100 nM2700 nM>100,000 nM>100,000 nM
AT751944 nM190 nM67 nMNot Reported

Data sourced from reference nih.gov for illustrative purposes.


Cdk2/cyclin Inhibitory Peptides: Origin and Classification

Endogenous Peptide-Based CDK2/Cyclin Inhibitors

The cell cycle is naturally regulated by a family of proteins known as cyclin-dependent kinase inhibitors (CKIs). wikipedia.org These proteins function as tumor suppressors by binding to and inactivating Cdk/cyclin complexes, thereby halting cell cycle progression under unfavorable conditions. wikipedia.org Key among these are members of the Cip/Kip family, including p21 (also known as Cip1/Waf1) and p27 (also known as Kip1), as well as the retinoblastoma protein (Rb) family. nih.gov Specific peptide sequences derived from these endogenous inhibitors have been identified and shown to retain the ability to inhibit Cdk2/cyclin activity.

p21 (Cip1/Waf1)-Derived Peptides and Their Recognition Motifs

The tumor suppressor protein p21 is a potent and universal inhibitor of CDKs, capable of binding to and inhibiting a wide range of Cdk/cyclin complexes, including Cdk2/cyclin E and Cdk2/cyclin A. nih.gov The inhibitory activity of p21 is primarily located in its N-terminal domain, which contains distinct binding motifs for both cyclin and Cdk. nih.gov However, studies have also identified a Cdk-inhibitory sequence within the C-terminal region of p21. aacrjournals.org

A key recognition motif for cyclin binding is the "RXL" motif. Peptides derived from p21 that contain this motif can effectively compete with full-length p21 for binding to the cyclin subunit, thereby preventing the recruitment and phosphorylation of Cdk substrates like the retinoblastoma protein (pRb). researchgate.net Specifically, the minimal and optimized bioactive peptide sequence from the C-terminal cyclin-binding domain of p21 has been identified as (152)HAKRRLIF(159). researchgate.net Structure-activity relationship studies have pinpointed Arg(155), Leu(157), and Phe(159) as the critical residues within this sequence for potent inhibition. researchgate.net

Furthermore, a peptide fragment of p21 spanning amino acids 139 to 164, designated W10, has demonstrated significant Cdk-inhibitory activity. aacrjournals.org This region contains putative β-strand and 3(10)-helix motifs that are important for its inhibitory function. aacrjournals.org Another study highlighted the importance of the amino acid region 15-40 for the interaction of p21 with the cyclin E/Cdk2 complex. deepdyve.com

p27 (Kip1)-Derived Peptides

Similar to p21, p27 is a member of the Cip/Kip family of CKIs that plays a crucial role in controlling cell cycle progression at the G1 phase by inhibiting cyclin E-CDK2 and cyclin D-CDK4 complexes. wikipedia.org The inhibitory domain of p27 is located in its N-terminus. nih.gov Peptides derived from this region of p27 have been shown to effectively inhibit Cdk2 activity. nih.gov

The crystal structure of the p27 inhibitory domain bound to the Cdk2/cyclin A complex reveals that p27 makes extensive contacts with both the cyclin and Cdk subunits, inducing significant conformational changes that block the kinase's catalytic cleft. nih.gov A notable feature of p27's interaction with cyclin A is the involvement of an RXL motif within its amino-terminal domain, which binds to a hydrophobic patch on the cyclin surface. wikipedia.org The design of cyclic peptides based on the cyclin groove recognition motif of p27 has proven to be a successful strategy for developing potent Cdk2 inhibitors. nih.gov These constrained peptides often exhibit enhanced affinity and biological activity compared to their linear counterparts. nih.gov

Retinoblastoma Protein (Rb) Family-Derived Peptides (e.g., pRb2/p130 spacer domain)

The retinoblastoma protein (pRb) and its family members, p107 and pRb2/p130, are key tumor suppressors that regulate the G1/S transition. tandfonline.com Interestingly, p107 and pRb2/p130 can directly inhibit the kinase activity of Cdk2/cyclin A and Cdk2/cyclin E complexes. nih.govnih.gov The inhibitory function of pRb2/p130 has been mapped to its "spacer" domain. nih.govnih.gov

A 39-amino acid peptide derived from this spacer domain, known as Spa310 (amino acids 641–679), was identified as the sequence responsible for Cdk2/cyclin A inhibition. nih.gov This peptide was shown to disrupt the kinase activity of endogenous Cdk2. researchgate.net A key motif within this region is the RXV sequence, which appears to be essential for the inhibitory effect. tandfonline.com This differs from the canonical RXL motif found in other Cdk inhibitors but highlights the diversity of recognition sequences that can target the cyclin groove. tandfonline.com

Designed and Synthetic Cdk2/Cyclin Inhibitory Peptides

Building upon the knowledge of endogenous inhibitor interactions, researchers have designed and synthesized novel peptides with enhanced or specific inhibitory properties against Cdk2/cyclin complexes. These efforts aim to create more "drug-like" molecules with improved stability and cell permeability.

Peptide Aptamers (e.g., pep8)

Peptide aptamers are small peptides constrained within a protein scaffold, designed to bind to specific protein targets with high affinity and specificity. nih.govoncotarget.com A combinatorial library of such peptides was screened to identify those that bind to human Cdk2. nih.gov One such aptamer, pep8, was found to bind to Cdk2 at or near its active site and act as a competitive inhibitor. nih.gov

Interestingly, pep8 exhibited substrate-specific inhibition. It blocked the phosphorylation of histone H1 by Cdk2 but did not affect the phosphorylation of the retinoblastoma protein (pRb). nih.gov This suggests that pep8 may bind to a region of Cdk2 that is critical for its interaction with some substrates but not others, highlighting the potential for developing highly specific inhibitors. nih.gov Expression of pep8 in human cells was shown to slow down their progression through the G1 phase of the cell cycle. nih.gov

Cyclin Groove Inhibitor (CGI) Peptides

The cyclin binding groove is a key site for substrate recognition by G1 and S phase CDKs. nih.govacs.org Targeting this groove offers a non-ATP competitive mechanism for inhibiting Cdk activity with high selectivity, as this feature is not present in all cyclins. nih.gov Cyclin Groove Inhibitor (CGI) peptides are designed to mimic the cyclin-binding motifs of natural substrates and inhibitors. acs.orgnih.gov

These peptides typically contain a consensus sequence that binds to the hydrophobic pocket and acidic region of the cyclin groove. nih.gov For instance, peptides based on the HAKRRLIF sequence have been extensively studied, with a focus on optimizing the key residues for enhanced binding affinity and inhibitory potency. nih.govnih.gov By replacing key peptide determinants with non-peptidic moieties, researchers are working to convert these potent peptide inhibitors into more pharmaceutically viable compounds. acs.orgnih.gov These CGI peptides have been shown to induce cell cycle arrest and apoptosis selectively in tumor cells. nih.gov

Peptides Targeting Allosteric Sites (e.g., NBI1, DAALT)

Unlike traditional ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to distinct, less-conserved sites on the enzyme. This can offer greater selectivity and novel mechanisms of action.

Recent research has identified a cryptic allosteric pocket at the interface of the Cdk2/cyclin E1 complex, adjacent to residue N112 of the cyclin. nih.gov The discovery of this pocket has opened new avenues for the structure-based design of type III allosteric inhibitors. apexbt.com These inhibitors function by displacing the structural αC helix of Cdk2, a conformation incompatible with cyclin A binding, thereby disrupting the active complex. nih.govnih.gov

One strategy to identify such allosteric inhibitors has been through computational methods, including docking and molecular dynamics simulations, to screen for peptides that can bind to non-catalytic pockets near the Cdk2/cyclin interface. nih.gov This approach led to the identification of several short peptides that weaken the Cdk2/cyclin complex formation through allosteric interactions. nih.gov

A notable example is the 5-mer peptide DAALT . This peptide was shown to bind to an allosteric pocket near the T-loop of Cdk2 and diminish its kinase activity by partially disrupting the Cdk2/cyclin complex. nih.gov Surface plasmon resonance (SPR) assays confirmed a direct interaction between DAALT and Cdk2, with a binding affinity (KD) measured at 0.47 µM. glpbio.com The binding of DAALT is thought to induce a conformational change in Cdk2 that is less favorable for cyclin binding. glpbio.com

Another class of allosteric inhibitors is the anthranilic acid-based compounds. These small molecules were discovered through a combination of high-throughput and virtual screening and have been shown to bind to an allosteric pocket in Cdk2 with nanomolar affinity. nih.govchemicalbook.com Their binding stabilizes a unique inactive conformation of Cdk2. nih.gov Although not peptides, their mechanism of action provides further validation for the therapeutic potential of targeting allosteric sites on Cdk2.

While NBI1 is cited as an example of a peptide targeting an allosteric site, specific details regarding its sequence, binding affinity, and mechanism of action are not widely available in the public research domain.

Allosteric Inhibitor Type Binding Affinity (KD) Mechanism of Action
DAALT Peptide0.47 µMBinds to an allosteric pocket near the T-loop, inducing a conformational change that weakens the Cdk2/cyclin interaction. nih.govglpbio.com
Anthranilic Acid Derivatives Small MoleculeNanomolar rangeBind to an allosteric pocket, stabilizing an inactive conformation of Cdk2 and exhibiting negative cooperativity with cyclin binding. nih.govchemicalbook.com

Tat-Conjugated Inhibitory Peptides (e.g., Tat-LFG)

A significant challenge for peptide-based therapeutics is their efficient delivery into cells. To overcome this, inhibitory peptides can be conjugated to cell-penetrating peptides (CPPs). One of the most well-characterized CPPs is the Tat peptide, derived from the trans-activator of transcription (Tat) protein of the human immunodeficiency virus-1 (HIV-1).

The Tat peptide, typically comprising the amino acid sequence YGRKKRRQRRR , can traverse the plasma membrane and facilitate the intracellular delivery of various cargo molecules, including inhibitory peptides. invivochem.com This conjugation strategy enhances the bioavailability and efficacy of the inhibitory peptide.

An important example of a Tat-conjugated Cdk2/cyclin inhibitory peptide is Tat-LFG , which is also known as Cdk2/Cyclin Inhibitory Peptide I. chemicalbook.cominvivochem.com This peptide has been shown to kill U2OS osteosarcoma cells in a dose-dependent manner, demonstrating the effectiveness of the Tat-mediated delivery system. invivochem.comabmole.com

The inhibitory component of Tat-LFG is a peptide sequence containing the Leu-Phe-Gly (LFG) motif. This motif is derived from the Cdk inhibitor protein p27Kip1. nih.gov The LFG sequence is crucial for binding to a hydrophobic pocket on the cyclin subunit, known as the cyclin-binding groove, thereby competitively inhibiting the recruitment of substrates to the Cdk2/cyclin A complex. nih.gov

Specific Characterization of this compound (if representative of a specific structural/functional class)

This compound, identified as Tat-LFG, is a prime representative of a chimeric peptide designed for enhanced cellular uptake and targeted inhibition of the Cdk2/cyclin A complex. chemicalbook.cominvivochem.com

Structural Motifs and Key Residues for Interaction

The inhibitory activity of this compound is dictated by the specific amino acid sequence of its C-terminal region, which is derived from the natural Cdk inhibitor p27Kip1. nih.gov The full sequence of this peptide is H2N-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH . glpbio.com

The key structural motif for its inhibitory function is the Leu-Phe-Gly (LFG) sequence. This motif is responsible for the primary anchoring of the peptide to the cyclin-binding groove of cyclin A. nih.gov Docking and structural studies have revealed that the LFG motif interacts with a hydrophobic pocket on cyclin A, which is composed of residues such as Ile213, Leu214, Trp217, Arg250, Leu253, and Gln254. nih.gov By occupying this site, the peptide prevents the binding of natural substrates, thus inhibiting the kinase activity of the Cdk2/cyclin A complex.

Peptide/Motif Sequence Function Key Interacting Residues (on Cyclin A)
Tat Peptide YGRKKRRQRRRCell PenetrationInteracts with the cell membrane
LFG Motif Leu-Phe-GlyInhibition of Cdk2/Cyclin AIle213, Leu214, Trp217, Arg250, Leu253, Gln254 nih.gov
This compound H2N-YGRKKRRQRRR-GPVKRRLFG-OHCell-penetrating Cdk2/Cyclin A inhibitorCombines the functions of Tat and the LFG motif

Mechanisms of Action of Cdk2/cyclin Inhibitory Peptides

Disruption of CDK2/Cyclin Complex Formation

One of the fundamental mechanisms by which inhibitory peptides can neutralize Cdk2 activity is by preventing the association of the catalytic Cdk2 subunit with its activating cyclin partner. The formation of the Cdk2/cyclin complex is a prerequisite for kinase activation. Peptides designed to interfere with this process often mimic the cyclin-binding helix of Cdk2 or the Cdk2-binding domain of cyclins. By competitively binding to either Cdk2 or the cyclin, these peptides can effectively sequester one of the components, thereby preventing the formation of the active heterodimer. This disruption of the protein-protein interface is a direct and efficient way to inhibit Cdk2-dependent signaling cascades.

Direct Inhibition of Kinase Activity

Beyond interfering with complex formation and substrate recruitment, some inhibitory peptides can directly target the catalytic activity of the Cdk2/cyclin complex. This direct inhibition can occur through several distinct mechanisms.

A subset of inhibitory peptides functions through competitive inhibition, but not in the classical sense of competing with ATP for the active site. Instead, these peptides can bind to the Cdk2/cyclin complex in a manner that physically obstructs the active site, preventing the substrate from binding and being phosphorylated. This mode of inhibition is therefore independent of the ATP concentration. For instance, peptides derived from the Cdk inhibitor p21 have been shown to bind to the Cdk2/cyclin complex and inhibit its activity in an ATP-noncompetitive manner.

Allosteric modulation represents a more subtle yet equally effective mechanism of direct kinase inhibition. Allosteric inhibitor peptides bind to a site on the Cdk2/cyclin complex that is distinct from the active site. This binding event induces a conformational change in the enzyme that is transmitted to the active site, leading to a reduction or complete loss of catalytic activity. This can occur by altering the alignment of key catalytic residues or by affecting the dynamics of the enzyme, thereby impairing its ability to perform the phosphotransfer reaction. Allosteric inhibitors offer the potential for high specificity, as allosteric sites are often less conserved among different kinases compared to the highly conserved ATP-binding pocket.

Modulation of Phosphorylation Status of Downstream Targets

The ultimate consequence of the various inhibitory mechanisms described above is the modulation of the phosphorylation status of key downstream targets of the Cdk2/cyclin complex. By preventing the phosphorylation of these substrates, inhibitory peptides can halt or reverse the cellular processes that are driven by Cdk2 activity. For example, the retinoblastoma protein (pRb) is a critical substrate of Cdk2/cyclin E and Cdk2/cyclin A. Phosphorylation of pRb by these complexes leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry. Cdk2/cyclin inhibitory peptides, by preventing pRb phosphorylation, can maintain pRb in its active, hypophosphorylated state, thereby enforcing the G1/S checkpoint and preventing cell cycle progression. Similarly, the phosphorylation of other substrates, such as p27, which is a Cdk inhibitor itself, can be modulated. Cdk2-mediated phosphorylation of p27 targets it for degradation. Inhibitory peptides that block this phosphorylation can lead to the stabilization and accumulation of p27, further reinforcing the block on cell cycle progression.

Data on Cdk2/Cyclin Inhibitory Peptides

Inhibitory Peptide ClassPrimary Mechanism of ActionKey Interaction Site
Cyclin-Binding MimicsDisruption of CDK2/Cyclin Complex FormationCdk2 interface on Cyclin
RXL/KXL Motif PeptidesBlocking Substrate RecruitmentCyclin Binding Groove
p21-Derived PeptidesDirect Kinase Inhibition (ATP-noncompetitive)Cdk2/Cyclin Complex
Allosteric InhibitorsDirect Kinase Inhibition (Allosteric Modulation)Allosteric sites on Cdk2/Cyclin

Effects on Retinoblastoma Protein (Rb) Phosphorylation

The Retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a primary gatekeeper of the G1/S phase transition. nih.govmdpi.com Its function is tightly regulated by phosphorylation. In its active, hypophosphorylated state, pRb binds to and sequesters E2F transcription factors, preventing the expression of genes required for DNA synthesis. youtube.com

For a cell to enter S phase, pRb must be inactivated through hyper-phosphorylation, a process carried out sequentially by Cdk4/6-Cyclin D and Cdk2-Cyclin E/A complexes. nih.govnih.gov Cdk2/Cyclin E and Cdk2/Cyclin A are responsible for the bulk of this phosphorylation, which causes a conformational change in pRb, leading to the release of E2F. nih.govyoutube.com

Cdk2/Cyclin inhibitory peptides directly interfere with this crucial step. By blocking the activity of Cdk2/Cyclin E and Cdk2/Cyclin A, these peptides prevent the hyper-phosphorylation of pRb. nih.gov Research using synthetic peptides derived from the cyclin-cdk2 binding motif of E2F1 has demonstrated their ability to inhibit the phosphorylation of pRb in vitro. nih.gov As a result, pRb remains in its active, growth-suppressive state, bound to E2F, effectively arresting the cell cycle in the G1 phase. youtube.com

Table 1: Research Findings on the Inhibition of Rb Phosphorylation

Inhibitor/Peptide Target Kinase Complex Observed Effect on Rb Reference
E2F1-derived peptide Cyclin A-Cdk2, Cyclin E-Cdk2 Inhibited phosphorylation of GST-RB(792–928) in vitro. nih.gov
p21-derived peptide Cyclin A-Cdk2 Inhibited phosphorylation of GST-RB(792–928) in vitro. nih.gov
Roscovitine Cdk2 Resulted in the dose-dependent appearance of intermediate phosphorylated Rb isoforms, indicating inhibition of processive hyper-phosphorylation. elifesciences.org

Regulation of E2F Transcription Factors

The regulation of E2F transcription factors by Cdk2/Cyclin inhibitory peptides occurs through both indirect and direct mechanisms.

The primary and most well-established mechanism is indirect, occurring as a direct consequence of the effects on pRb. By maintaining pRb in its active, hypophosphorylated state, inhibitory peptides ensure that pRb remains tightly bound to E2F family members (like E2F1, E2F2, and E2F3a). nih.govyoutube.comyoutube.com This sequestration prevents E2F from binding to the promoters of its target genes, which include Cyclin E, Cyclin A, and numerous enzymes essential for DNA replication. youtube.comyoutube.com This effectively blocks the positive feedback loop where E2F promotes the expression of Cyclin E, which in turn activates Cdk2 to further inactivate pRb. youtube.comyoutube.com

Beyond this indirect control, Cdk2 complexes can also regulate E2F activity directly through phosphorylation.

Inhibitory Phosphorylation: The Cdk2/Cyclin A complex can phosphorylate E2F-1 directly. nih.gov This phosphorylation event has been shown to inhibit the DNA-binding activity of the E2F-1/DP-1 complex, serving as a negative feedback mechanism to turn off E2F-dependent transcription as cells progress through S phase. youtube.comnih.gov

Activating Phosphorylation: Conversely, the Cdk2/Cyclin E complex can phosphorylate E2F-5. This modification stimulates its transcriptional activity by enhancing the recruitment of p300/CBP co-activators. nih.gov

By blocking all Cdk2 activity, inhibitory peptides prevent both the pRb-mediated release of E2F and the subsequent direct phosphorylation events that modulate E2F activity, ensuring a robust shutdown of E2F-driven gene expression.

Table 2: Mechanisms of E2F Regulation by Cdk2 and Effects of Inhibition

Regulatory Mechanism Cdk2/Cyclin Complex Effect on E2F Consequence of Peptide Inhibition Reference
Indirect (via pRb) Cyclin E-Cdk2, Cyclin A-Cdk2 Release and activation of E2F transcription factors. E2F remains sequestered and inactive. nih.govyoutube.com
Direct Phosphorylation Cyclin A-Cdk2 Phosphorylates and inhibits the DNA-binding activity of E2F-1. Direct inhibition of E2F-1 is prevented. nih.gov

Impact on Other Substrates (e.g., CDC6, Histone H1)

The inhibitory action of these peptides extends to other vital substrates of Cdk2, further contributing to cell cycle arrest and the maintenance of genomic stability.

CDC6 (Cell Division Cycle 6) CDC6 is an essential protein required for the initiation of DNA replication. It is a key component of the pre-replicative complex (pre-RC) that forms at origins of replication during the G1 phase. The function and localization of CDC6 are regulated by phosphorylation. Specifically, the Cdk2/Cyclin A complex phosphorylates CDC6 on multiple N-terminal sites during the S and G2 phases. nih.gov This phosphorylation event does not destroy the protein but triggers its export from the nucleus to the cytoplasm. nih.gov This relocalization is a critical mechanism to prevent the re-assembly of pre-RCs on replicated DNA, thereby ensuring that DNA replication occurs only once per cell cycle. nih.gov Cdk2/Cyclin inhibitory peptides block this phosphorylation, leading to the inappropriate retention of CDC6 within the nucleus, which can interfere with normal cell cycle progression. nih.gov

Histone H1 Histone H1 is a linker histone that binds to the DNA between nucleosomes and plays a role in establishing and maintaining higher-order chromatin structures. nih.gov The phosphorylation of Histone H1, particularly during the G1/S transition and G2 phase, is thought to weaken its interaction with chromatin, leading to a more relaxed chromatin structure that is permissive for DNA replication and transcription. nih.govnih.gov Cdk2 is considered a major in vivo kinase responsible for Histone H1 phosphorylation during the G1 to S phase transition. nih.gov Chemical inhibitors of Cdk2, such as Roscovitine and CVT-313, have been shown to effectively block the phosphorylation of Histone H1 both in vitro and in vivo. nih.govasm.org By preventing Histone H1 phosphorylation, Cdk2/Cyclin inhibitory peptides contribute to maintaining a more condensed chromatin state, which is less conducive to the processes of DNA replication and transcription. nih.govnih.gov

Table 3: Impact of Cdk2 Inhibition on CDC6 and Histone H1

Substrate Regulating Complex Function of Phosphorylation Effect of Cdk2/Cyclin Inhibitory Peptide Reference
CDC6 Cyclin A-Cdk2 Triggers nuclear-to-cytoplasmic export to prevent DNA re-replication. Blocks phosphorylation, causing nuclear retention of CDC6. nih.gov

| Histone H1 | Cyclin E-Cdk2, Cyclin A-Cdk2 | Destabilizes H1-chromatin interaction, leading to a more open chromatin structure. | Blocks phosphorylation, promoting a more condensed chromatin state. | nih.govnih.govasm.org |

Research Methodologies and Findings for Cdk2/cyclin Inhibitory Peptides

Cellular Studies

The ultimate test of a Cdk2/Cyclin inhibitory peptide's potential is its effect on living cells. Cellular studies are designed to assess the impact of these peptides on cell cycle progression and proliferation.

Flow cytometry is a cornerstone technique for analyzing the effects of inhibitory peptides on the cell cycle. By staining cells with a DNA-binding dye, researchers can quantify the proportion of cells in each phase of the cell cycle (G1, S, and G2/M).

Inhibitors of CDK2 are expected to cause an arrest in the G1 phase of the cell cycle, preventing cells from entering the S phase where DNA replication occurs. apexbt.commdpi.com This is because the CDK2/Cyclin E complex is essential for the G1/S transition. mdpi.comyoutube.com Indeed, treatment of tumor cell lines with CDK2 inhibitory peptides has been shown to induce a G1/S arrest. nih.gov Some inhibitors may also have effects at the G2/M checkpoint. d-nb.info

For instance, a peptide coupled to the Tat protein transduction domain was shown to block the proliferation of tumor cell lines, indicating its ability to effectively halt cell cycle progression. nih.gov Furthermore, studies have demonstrated that while cells lacking CDK2 can still arrest at the G1/S checkpoint in response to DNA damage, the process of DNA repair and subsequent re-entry into S phase is delayed, highlighting a role for CDK2 in these processes. molbiolcell.org

The following table summarizes the observed cell cycle effects of Cdk2/Cyclin inhibition in various cell lines:

Cell LineTreatment/ConditionObserved EffectReference
U2OS (osteosarcoma)Cdk2/Cyclin Inhibitory Peptide IDose-dependent cell killing invivochem.comabmole.com
Tumor cell linesC4 peptide coupled with TatBlocked proliferation nih.gov
Cdk2-/- mouse embryonic fibroblastsγ-irradiationG1/S checkpoint arrest, delayed S phase re-entry molbiolcell.org
A253 (head and neck squamous carcinoma)Tomudex (thymidylate synthase inhibitor)Accumulation in early S phase, increased Cyclin E-Cdk2 activity nih.gov

This table provides examples and is not an exhaustive list of all cellular studies.

Studies on Proliferation and Viability

Research into Cdk2/Cyclin inhibitory peptides has demonstrated their capacity to curtail cell proliferation and viability, particularly in cancer cell lines. A notable example is the this compound, also known as Tat-LFG, which has been identified as a CDK2 inhibitor. invivochem.comacetherapeutics.com Studies have shown that this peptide can kill U2OS osteosarcoma cells in a dose-dependent manner. invivochem.comacetherapeutics.com In these experiments, the viability of U2OS cells was assessed after a 24-hour incubation period with varying concentrations of the peptide, establishing a clear correlation between the peptide's concentration and its cytotoxic effect. invivochem.com This fundamental research highlights the potential of such peptides to directly impact the survival of cancer cells by inhibiting key cell cycle machinery.

Table 1: Effect of this compound on U2OS Cell Viability

Cell LinePeptideEffectObservation
U2OS OsteosarcomaThis compound (Tat-LFG)Dose-dependent cell deathIncreased cell death observed with concentrations ranging from 0-150 µM over 24 hours. invivochem.com

Investigations into Cellular Pathways Modulated by CDK2/Cyclin Inhibitory Peptides (e.g., MAPK, PI3K)

Inhibitory peptides targeting CDK2 can significantly influence crucial cellular signaling pathways that govern cell growth, survival, and proliferation. The phosphatidylinositol-3-kinase (PI3K) pathway is a key area of investigation. nih.gov Mechanistic studies have revealed a direct interplay where CDK2/cyclin A can phosphorylate and prime AKT, a central kinase in the PI3K pathway, for its full activation. nih.gov Consequently, inhibiting CDK2 disrupts this process, providing a rationale for the observed anti-proliferative effects. Research in colorectal cancer models has shown that dual inhibition of CDK2 and PI3K leads to synergistic growth inhibition and enhanced cytotoxicity. nih.gov

Furthermore, several oncogenic pathways, including the RAS-MAPK and PI3K pathways, are known to stimulate cyclin D-CDK4/6 complexes, which are upstream of CDK2 activation. nih.gov The TGF-β signaling pathway is also interconnected, as CDK4/6 and CDK2 complexes can suppress the anti-proliferative effects of Smad3, a key component of the TGF-β cascade. frontiersin.org By inhibiting CDK2, peptides can thus modulate the downstream consequences of these major signaling networks. frontiersin.orgmdpi.com

Table 2: Cellular Pathways Modulated by CDK2 Inhibition

PathwayInteraction with CDK2Effect of CDK2 Inhibition
PI3K/AKT CDK2/cyclin A-mediated phosphorylation is a priming event for AKT activation. nih.govDisrupts AKT signaling, leading to decreased proliferation and survival. Dual inhibition with PI3K inhibitors shows synergistic antitumor activity. nih.gov
RAS/MAPK This pathway can stimulate upstream complexes (cyclin D-CDK4/6) that lead to CDK2 activation. nih.govIndirectly modulates the output of MAPK signaling by blocking a key downstream effector of cell cycle progression. mdpi.com
TGF-β CDK2 complexes can phosphorylate and suppress the tumor-suppressive functions of Smad3. frontiersin.orgMay restore the anti-proliferative effects of the TGF-β pathway by preventing Smad3 suppression. frontiersin.org

Research on Resistance Reversal (e.g., to CDK4/6 inhibitors, endocrine therapy)

A significant area of research is the role of CDK2 in acquired resistance to cancer therapies, particularly CDK4/6 inhibitors and endocrine therapy in hormone receptor-positive (HR+) breast cancer. theoncologypharmacist.comaccscience.com A primary mechanism of resistance to CDK4/6 inhibitors is the activation of CDK2, often driven by the amplification or overexpression of Cyclin E. theoncologypharmacist.comnih.gov This allows cancer cells to bypass the G1-S checkpoint block imposed by CDK4/6 inhibitors, thus continuing their proliferation. frontiersin.org

Studies have demonstrated that cells that become resistant to CDK4/6 inhibitors like palbociclib (B1678290) show increased CDK2 expression. frontiersin.org This finding suggests that subsequent or concurrent inhibition of CDK2 could be a viable strategy to overcome this resistance. nih.gov Combining CDK2 inhibitors with CDK4/6 inhibitors has been shown to prevent the emergence of resistance in preclinical models. frontiersin.org Furthermore, the development of resistance is also linked to the loss of CDK2 inhibitors like p21 and p27. frontiersin.org Research using breast cancer cell lines resistant to palbociclib or abemaciclib (B560072) confirmed that these cells exhibit attenuated responses to the inhibitors, which can be linked to changes in the expression of key cell cycle proteins including CDK2. researcher.life

Table 3: CDK2's Role in Therapeutic Resistance

TherapyResistance Mechanism Involving CDK2Strategy for Reversal
CDK4/6 Inhibitors Activation of CDK2, often through Cyclin E amplification, bypasses the G1-S block. theoncologypharmacist.comnih.govCo-inhibition of CDK2 can restore sensitivity and prevent the emergence of resistant clones. frontiersin.org
Endocrine Therapy Co-activation of the PI3K and cell cycle pathways, where CDK2 is a key driver of S-phase entry. nih.govCombined inhibition of CDK4/6 and PI3K pathways, which indirectly controls CDK2 activity, can combat resistance. nih.gov

Apoptosis Induction and Other Cell Death Mechanisms

Inhibition of CDK2 is a potent trigger for apoptosis in various cancer cells. nih.gov Studies have shown that CDK2 activity is essential for the survival of certain cancer types, such as human diffuse large B-cell lymphomas (DLBCL). nih.gov Treatment of DLBCL cells with the CDK2 inhibitor CVT-313 or depletion of CDK2 using siRNA resulted in apoptosis. nih.gov A key mechanistic insight from this research was the discovery that CDK2 inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1 at the mRNA level, which is sufficient to induce apoptosis. nih.gov

The role of CDK2 in cell death is context-dependent. While its inhibition often promotes apoptosis in tumor cells, it has also been shown to protect some normal cells from apoptosis. nih.gov In thymocytes, Cdk2 inhibitors were found to block apoptosis, indicating a crucial role for Cdk2 in the normal process of programmed cell death during development. nih.gov Conversely, in HeLa cells, a Cdk2 inhibitor peptide was found to suppress apoptosis that was induced by the chemotherapy drug paclitaxel, suggesting a complex interplay with other cell death pathways. snu.ac.kr The induction of apoptosis through CDK2 inhibition is often linked to the E2F pathway, which is unleashed when CDK2 is blocked, leading to selective cell death in tumor cells. nih.gov

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations

Computational methods are integral to the discovery and optimization of Cdk2/Cyclin inhibitory peptides. Molecular docking is widely used to predict the binding modes and affinities of potential peptide inhibitors within the active site of CDK2. nih.govnih.gov These simulations help in screening large libraries of compounds to identify promising candidates. For instance, multistage virtual screening protocols combining pharmacophore models and docking have successfully identified novel CDK2 inhibitors. nih.gov

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted peptide-protein complexes over time. nih.govnih.gov MD simulations provide insights into the dynamic behavior of the complex, confirming that the peptide remains stably bound in the pocket and maintains key interactions. nih.govfigshare.com These simulations have revealed that the flexibility of cyclic peptides correlates with their biological activity and that specific conformations are crucial for effective binding. nih.gov Such computational studies have been instrumental in understanding how peptides can allosterically break the CDK2/Cyclin E1 interface and in guiding the design of inhibitors with improved stability and affinity. nih.govfigshare.com

Structural Analysis of Peptide-CDK2/Cyclin Complexes (e.g., X-ray crystallography insights)

X-ray crystallography has been a cornerstone in elucidating the precise interactions between inhibitory peptides and the CDK2/cyclin complex at an atomic level. nih.govspringernature.com These structural studies provide a definitive blueprint for understanding inhibitor binding and for guiding structure-based drug design. nih.govnih.gov

Crystal structures of CDK2/cyclin A in complex with peptide inhibitors derived from the natural inhibitor p27KIP1 have revealed the structural basis for their potency. nih.gov For example, these studies demonstrated how introducing a cyclic constraint into a peptide can mimic the natural intramolecular hydrogen bonding of p27, leading to a significant increase in affinity and inhibitory potency compared to linear peptides. nih.gov The structures show the peptide binding to the cyclin groove recognition motif. nih.gov

Furthermore, crystallographic analysis of various small molecule and peptide inhibitors bound to CDK2 has illuminated how they occupy the ATP-binding pocket. acs.orgacs.org These structures reveal that inhibitors can stabilize specific conformations of the enzyme, such as the glycine-rich loop, which can be exploited to achieve selectivity between different CDKs. acs.org This detailed structural information is invaluable for optimizing existing inhibitors and designing novel peptides with enhanced efficacy and selectivity. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Peptide Optimization

Structure-Activity Relationship (SAR) studies are fundamental in the optimization of peptide inhibitors targeting the Cdk2/cyclin complex. These studies systematically modify the peptide's amino acid sequence and structure to understand how these changes affect its binding affinity and inhibitory activity. The goal is to develop more potent, selective, and "drug-like" inhibitors. acs.org

A key focus of SAR studies has been the cyclin-binding motif (CBM), a consensus sequence found in many cell cycle proteins that interact with the cyclin groove. acs.orgnih.gov This groove is a critical site for substrate recognition and presents an opportunity for non-ATP competitive inhibition, offering a path to higher selectivity compared to inhibitors that target the highly conserved ATP-binding pocket. acs.orgnih.gov

Researchers have explored various modifications to peptides derived from natural Cdk inhibitors like p21 and p107 to enhance their inhibitory properties against Cdk2/cyclin A and Cdk2/cyclin D1. acs.org These modifications include:

Amino Acid Substitutions: Replacing specific amino acid residues to probe their contribution to binding. For instance, substituting the arginine residue in the CBM with the non-charged isostere citrulline led to a significant decrease in potency, highlighting the importance of the charge-charge interactions between the peptide's basic residues and the acidic region of the cyclin groove. acs.org

N-Terminal Capping: Modifications at the N-terminus of the peptide can significantly impact affinity. nih.gov Phenylheterocyclic capping groups have been explored to replace a critical charge-charge interaction and provide new structural insights into binding. nih.gov

C-Terminal Modifications: The C-terminal end of the peptide, which often contains motifs like LIF or LFG, interacts with a large hydrophobic pocket on the cyclin. acs.org Bisarylether C-terminal capping groups have been used to mimic dipeptide interactions and improve complementarity with this pocket. nih.gov

Incorporation of Unnatural Amino Acids: To improve stability and cell permeability, unnatural amino acids have been incorporated. nih.gov For example, replacing leucine (B10760876) with β-Leucine helped to maintain activity. acs.org N-methylation of phenylalanine was also shown to increase the inhibitory activity against Cdk2/cyclin A. acs.org

Fluorination: The introduction of fluorine atoms, such as in 4-fluorophenylalanine, has been shown to increase binding affinity to both Cdk2/cyclin A and Cdk4/cyclin D complexes. acs.org

These systematic modifications, often guided by computational strategies like REPLACE (Replacement with Partial Ligand Alternatives through Computational Enrichment), have led to the development of optimized peptide inhibitors with enhanced stability and anti-tumor activity. acs.orgresearchgate.net The detailed SAR information generated is crucial for the iterative process of converting peptidic compounds into more pharmaceutically relevant non-peptidic molecules. acs.org

Table 1: SAR Findings for Cdk2/Cyclin A Inhibitory Peptides

ModificationTarget Region/ResidueObservationReference
Citrulline SubstitutionArginine (Arg4)40-fold decrease in potency, indicating the importance of the guanidinium (B1211019) group's charge interactions. acs.org
β-Leucine IncorporationLeucineRecapitulated inhibitory activity, demonstrating tolerance for backbone modification. acs.org
N-methylationPhenylalanineEnhanced inhibition of Cdk2/cyclin A, suggesting improved metabolic stability and binding. acs.org
4-fluorophenylalanine SubstitutionPhenylalanine2-fold increase in binding to both Cdk2/cyclin A and Cdk4/cyclin D. acs.org
Guanidinomethyl Group AdditionBenzoic acid derivative (N-terminal cap)Resulted in a potent inhibitor with an IC50 of 0.69 μM for Cdk2/Cyclin A. mdpi.com

Dynamic Network Analysis

Dynamic network analysis, often employing molecular dynamics (MD) simulations, is a powerful computational tool used to study the complex and dynamic nature of protein-protein and protein-ligand interactions. nih.govnih.gov In the context of Cdk2/cyclin inhibitory peptides, this methodology provides insights into the conformational changes and energetic landscapes that govern binding and inhibition. nih.gov

One key application of dynamic network analysis is to understand the mechanism of inhibition at an atomic level. For example, MD simulations have been used to elucidate how inhibitory phosphorylations on residues like T14 and Y15 in the glycine-rich loop of Cdk2 lead to its inactivation. nih.gov These simulations revealed that phosphorylation causes a significant shift in this loop, leading to the misalignment of ATP and the opening of the substrate-binding site, thus inhibiting the kinase activity. nih.gov

Furthermore, dynamic network analysis can be used to:

Identify Druggable Pockets: By analyzing the dynamic structure of the Cdk2/cyclin A complex, researchers have identified druggable pockets at the protein-protein interface, outside of the traditional ATP-binding site. mdpi.com This opens up new avenues for the design of allosteric inhibitors.

Guide Peptide Design: Understanding the dynamic interactions between a peptide and the Cdk2/cyclin complex can inform the design of more effective inhibitors. frontiersin.org By analyzing the interaction network, researchers can identify key residues and interactions that are critical for binding and stability. frontiersin.org

Weighted correlation network analysis, a related systems biology approach, has also been used to identify key regulators in pathways affected by Cdk2. For example, this method highlighted Cdk2 as a putative key regulator of cell-cycle arrest induced by certain environmental toxins. mdpi.com

In essence, dynamic network analysis provides a fourth dimension—time—to the static picture offered by structural biology methods, enabling a deeper understanding of the allosteric communications and conformational dynamics that are central to the function and inhibition of the Cdk2/cyclin complex.

Functional Roles of Cdk2 Beyond Canonical Cell Cycle Regulation Relevant to Peptide Inhibition Research

Role in Anucleate Cells (e.g., Platelet Activation)

While traditionally associated with nuclear processes of the cell cycle, CDK2 is robustly expressed in anucleate cells like platelets and is essential for their activation. researchgate.netbiorxiv.orgbiorxiv.org In human platelets, CDK2 is activated by the coagulation enzyme thrombin through a signaling pathway involving the PAR1 receptor and Src kinase. researchgate.netbiorxiv.orgbiorxiv.org This activation is not a prelude to cell division but is crucial for the functional responses of platelets.

Studies have demonstrated that kinase-active CDK2 promotes the activation of downstream kinases within platelets by phosphorylating and inactivating the catalytic subunit of protein phosphatase 1 (PP1). researchgate.netbiorxiv.org This inactivation of a key phosphatase allows for sustained phosphorylation and activation of other signaling molecules, such as Erk, which is vital for platelet function. researchgate.netbiorxiv.orgbiorxiv.org The inhibition of CDK2, either by chemical inhibitors or specific peptide inhibitors, leads to a suppression of thrombin-induced platelet aggregation, as well as reduced activation of the GPIIb/IIIa integrin and secretion of P-Selectin and ATP. researchgate.netbiorxiv.orgbiorxiv.org These findings underscore the critical role of CDK2 in platelet activation and suggest that targeting CDK2 with inhibitory peptides could be a viable strategy for modulating platelet-related pathologies. researchgate.netbiorxiv.orgbiorxiv.org

Involvement in Postmitotic Cell Functions (e.g., Myotube Differentiation, Gene Expression)

Despite a general downregulation of CDK2 activity in postmitotic cells, which have permanently exited the cell cycle, the protein is often maintained at abundant levels, hinting at functions beyond proliferation. nih.gov Research in differentiated C2C12 myotubes, a model for skeletal muscle cells, has revealed that CDK2 can be activated by neuregulin (NRG), a growth factor crucial for neuromuscular junction development. nih.gov This activation is required for the expression of the acetylcholine (B1216132) receptor (AChR) epsilon subunit, a key component of the adult-type AChR that is essential for synapse maturation. nih.gov

The mechanism of CDK2 activation by NRG involves the phosphorylation of CDK2 on Threonine-160, its accumulation in the nucleus, and a decrease in the nuclear levels of the CDK2 inhibitor p27. nih.gov Furthermore, this process is dependent on the ErbB receptor, MAPK, and PI3K signaling pathways. nih.gov Inhibition of CDK2 activity, using a specific inhibitory peptide (Tat-LFG) or through RNA interference, was shown to block the neuregulin-induced expression of the AChR epsilon subunit. nih.gov This highlights a novel physiological role for CDK2 in postmitotic cells, integrating signals from key pathways to regulate gene expression necessary for specialized cell functions. nih.gov

Interestingly, while CDK2 is involved in these specific postmitotic functions, overexpressing a highly active form of cyclin E and CDK2 in myotubes is not sufficient to drive these terminally differentiated cells back into the cell cycle to initiate DNA synthesis. nih.gov This underscores the tightly regulated nature of the postmitotic state and suggests that CDK2's role in these cells is distinct from its canonical function in cell cycle progression. nih.gov

Regulation of Phosphatase Activity (e.g., PP1)

A key mechanism through which CDK2 exerts its non-canonical functions is by regulating the activity of protein phosphatases, particularly protein phosphatase 1 (PP1). researchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.org PP1 is a major phosphatase responsible for a vast number of dephosphorylation events in cells, and its activity is tightly controlled. biorxiv.orgbiorxiv.org

In thrombin-stimulated platelets, activated CDK2 binds to and inhibits PP1. researchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.org This inhibition is achieved through the phosphorylation of the PP1 catalytic subunit (PPP1CA) at threonine 320. biorxiv.orgbiorxiv.org This is a mechanism that is also utilized during the cell cycle to prevent the dephosphorylation of the retinoblastoma protein (Rb). biorxiv.orgbiorxiv.org By inhibiting PP1, CDK2 sustains the phosphorylation and activity of various kinases downstream of platelet agonists, effectively amplifying the signaling cascades required for platelet activation. biorxiv.orgbiorxiv.org For instance, the inhibition of PP1 by CDK2 is crucial for the activation of Erk, and this requirement can be bypassed by using a phosphatase inhibitor like calyculin if CDK2 is inhibited. researchgate.netbiorxiv.org

This regulatory relationship is not limited to platelets. The interplay between CDKs and phosphatases like PP1 and PP2A is a fundamental mechanism for controlling the transitions between different phases of the cell cycle. nih.govmdpi.com CDK1-cyclin B, for example, is counteracted by PP1 and PP2A phosphatases to regulate mitotic exit. nih.gov The ability of CDK2 to modulate phosphatase activity highlights its role as a critical signaling node, capable of influencing a wide array of cellular processes beyond direct substrate phosphorylation.

Modulation of Inflammatory Responses (e.g., Liver Ischemia and Reperfusion Injury)

CDK2 plays a significant and previously underappreciated role in modulating inflammatory responses. This has been particularly evident in studies of liver ischemia and reperfusion injury (IRI), a major complication in liver transplantation and other surgical procedures. nih.govyoutube.com During liver IRI, there is a sharp increase in CDK2 expression, which peaks within the first half-hour of reperfusion and remains elevated. nih.gov This increase in CDK2 is observed in hepatocytes and also in infiltrating immune cells like macrophages. nih.gov

Inhibition of CDK2, for example with the inhibitor Roscovitine, has been shown to provide significant protection against liver IRI. nih.gov This protection is associated with a reduction in hepatocellular damage, decreased infiltration of macrophages and neutrophils, and diminished hepatocyte apoptosis. nih.gov Mechanistically, CDK2 inhibition suppresses the activation of Toll-like receptor 4 (TLR4) signaling in macrophages, leading to a decrease in the production of pro-inflammatory cytokines such as CXCL-10, TNF-α, IL-1β, and IL-6, while augmenting the expression of the anti-inflammatory cytokine IL-10. nih.gov

Furthermore, research has uncovered a non-canonical role for CDK2 in regulating neutrophil migration, a key process in inflammation. purdue.edupnas.org Inhibition of CDK2 has been shown to disrupt neutrophil chemotaxis without causing cell death. purdue.edupnas.org This effect is mediated through the disruption of cell polarity and altered signaling downstream of chemoattractant receptors. pnas.org These findings suggest that targeting CDK2 with inhibitory peptides could be a novel therapeutic strategy for a range of inflammatory conditions by dampening the immune response and protecting tissues from inflammatory damage. nih.govpurdue.edupnas.org

Potential in Male Contraception Research

A particularly intriguing non-canonical function of CDK2 has emerged from studies on male fertility, highlighting its potential as a target for non-hormonal male contraception. oup.comumn.edunih.gov While CDK2 knockout mice are viable, indicating that other CDKs can compensate for its role in mitosis, they are sterile. oup.comumn.edu This sterility is due to a failure in meiosis, specifically an arrest in late spermatogenesis, leading to a lack of spermatids and sperm. oup.com The seminiferous tubules in these mice are reduced in size, although spermatogonia, Sertoli cells, and Leydig cells appear unaffected. oup.com

This critical role of CDK2 in meiosis, but not in mitosis, makes it an attractive target for a male contraceptive. oup.comumn.edu The goal is to develop a selective CDK2 inhibitor that would disrupt spermatogenesis without causing the side effects associated with inhibiting other CDKs, particularly the closely related CDK1 which is essential for mitosis. oup.com

Research efforts are now focused on developing potent and selective CDK2 inhibitors. oup.comnih.govnih.gov One promising approach is the development of allosteric inhibitors, which bind to a site on the CDK2 protein outside of the highly conserved ATP-binding pocket. oup.comnih.gov This strategy aims to achieve greater selectivity for CDK2 over other kinases. oup.com Compounds such as EF-4-177, an allosteric inhibitor with nanomolar affinity for CDK2, have shown promise by being metabolically stable, orally bioavailable, and capable of significantly disrupting spermatogenesis in mice. nih.gov The development of CDK2 inhibitory peptides and other small molecules represents a significant step towards a safe and effective non-hormonal male contraceptive. oup.comnih.govnih.gov

Table of Research Findings on Non-Canonical CDK2 Functions

Functional Role Key Research Finding Model System Reference(s)
Platelet Activation CDK2 is activated by thrombin and is required for platelet aggregation and secretion. Human Platelets researchgate.netbiorxiv.orgbiorxiv.org
Myotube Differentiation CDK2 is activated by neuregulin and is necessary for the expression of the acetylcholine receptor ε-subunit. C2C12 Myotubes nih.gov
Phosphatase Regulation Activated CDK2 phosphorylates and inactivates the catalytic subunit of protein phosphatase 1 (PP1). Human Platelets researchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.org
Inflammatory Response Inhibition of CDK2 protects against liver ischemia-reperfusion injury by reducing inflammation and cell death. Mouse Model of Liver IRI nih.gov

| Male Contraception | CDK2 is essential for meiosis and spermatogenesis, and its inhibition leads to male sterility. | Mouse Models | oup.comumn.edunih.gov |

Table of Mentioned Compounds

Compound Name
Cdk2/Cyclin Inhibitory Peptide I
Roscovitine
Tat-LFG
Calyculin

Challenges and Future Directions in Cdk2/cyclin Inhibitory Peptide Research

Overcoming CDK Redundancy and Compensation Mechanisms

A significant challenge in targeting Cdk2 is the functional redundancy among cyclin-dependent kinases (CDKs). The cell cycle is driven by the sequential activation of different CDK-cyclin complexes, and the inhibition of one CDK can sometimes be compensated for by the activity of another. For instance, while Cdk2 is a key driver of the G1/S phase transition, its role can be partially assumed by other CDKs, such as Cdk1, in certain cellular contexts. This functional overlap can limit the efficacy of highly specific Cdk2 inhibitors.

Furthermore, cancer cells can develop resistance to CDK inhibitors through various compensation mechanisms. One such mechanism involves the upregulation of other cyclins or CDKs. For example, increased levels of cyclin E, the regulatory partner of Cdk2, can lead to resistance to CDK4/6 inhibitors by activating Cdk2 and bypassing the G1 checkpoint. mdpi.com This highlights the intricate interplay between different CDK pathways and the need to understand these compensatory loops to develop more effective therapeutic strategies.

Future research in this area will likely focus on:

Identifying and targeting synthetic lethal interactions: This involves finding genetic vulnerabilities that are only lethal to cancer cells when a specific CDK is inhibited.

Developing multi-targeted inhibitors: Designing peptides that can simultaneously inhibit Cdk2 and other key compensatory CDKs could prevent the emergence of resistance.

Understanding the context-dependent roles of CDKs: Further investigation into how CDK redundancy and compensation vary across different tumor types and genetic backgrounds will be crucial for personalizing treatment.

Enhancing Cellular Permeability and Stability of Peptide Inhibitors

A major obstacle for the therapeutic use of peptides is their generally poor cell membrane permeability and susceptibility to proteolytic degradation. Peptides, being larger and more polar than traditional small-molecule drugs, often struggle to cross the lipid bilayer of the cell membrane to reach their intracellular targets like Cdk2. nih.gov Additionally, once in the bloodstream or inside the cell, they are vulnerable to being broken down by proteases, which limits their bioavailability and duration of action.

To address these limitations, several strategies are being actively pursued:

Chemical Modifications: Introducing non-natural amino acids, cyclizing the peptide backbone, or adding chemical staples can enhance proteolytic stability and, in some cases, improve cell permeability. nih.gov

Cell-Penetrating Peptides (CPPs): Fusing the inhibitory peptide to a CPP, a short sequence of amino acids that can facilitate translocation across the cell membrane, is a common approach. nih.gov For example, coupling a Cdk2/cyclin A inhibitory peptide (C4) to the Tat protein transduction domain has been shown to enable its entry into tumor cells and block their proliferation. nih.gov

Reversible Bicyclization: This strategy involves creating a conformationally constrained bicyclic peptide that has enhanced stability and permeability. Once inside the cell's reductive environment, the disulfide bonds are broken, releasing the linear, active peptide. nih.gov

Future efforts will continue to refine these methods and explore novel delivery systems, such as nanoparticle-based carriers, to improve the pharmacokinetic and pharmacodynamic properties of Cdk2/cyclin inhibitory peptides.

Strategies for Developing Highly Selective Peptide Inhibitors

While peptides derived from natural CDK-interacting proteins can offer a degree of specificity, achieving high selectivity for Cdk2 over other closely related CDKs remains a key objective. Off-target inhibition can lead to unwanted side effects and toxicity. researchgate.netnih.govtandfonline.com The ATP-binding pocket, the target of many small-molecule inhibitors, is highly conserved across the CDK family, making it challenging to achieve selectivity through this route. frontiersin.org

Peptide-based inhibitors offer an advantage by targeting less conserved regions, such as the protein-protein interaction interface between Cdk2 and its cyclin partner. nih.govresearchgate.net Strategies to enhance selectivity include:

Structure-Based Design: Utilizing the crystal structures of Cdk2-cyclin complexes to design peptides that specifically fit into unique pockets or grooves on the Cdk2 surface. For instance, peptides can be designed to target the cyclin binding groove of Cdk2. researchgate.net

Peptide Docking Site Inhibition: Identifying and targeting docking sites on Cdk2 that are distinct from the active site and are specific for certain substrates. Peptides derived from the tetramerization domain of the p53 substrate have been shown to block Cdk2 phosphorylation. nih.gov

Iterative Design and Screening: Systematically modifying the amino acid sequence of a lead peptide and screening for improved selectivity against a panel of CDKs. This approach has been used to convert cyclin binding groove peptides into more druglike inhibitors. acs.org

The development of highly selective peptide inhibitors will be critical for minimizing off-target effects and creating safer and more effective cancer therapies.

Development of Chemical Biology Probes Based on Peptides

Peptide-based inhibitors are not only potential therapeutics but also valuable tools as chemical biology probes to dissect the complex roles of Cdk2 in cellular processes. osu.edu These probes can be used to specifically inhibit Cdk2 function in a controlled manner, allowing researchers to study the downstream consequences and elucidate its signaling pathways.

Key characteristics of a good chemical probe include high potency, selectivity, and cell permeability. Peptide engineering strategies, as discussed in the previous sections, are instrumental in developing such probes. For example, a potent and selective peptide inhibitor can be used to:

Validate Cdk2 as a therapeutic target: By observing the effects of specific Cdk2 inhibition on cancer cell proliferation and survival.

Identify novel Cdk2 substrates: By analyzing changes in the phosphoproteome of cells treated with the peptide probe.

Elucidate mechanisms of drug resistance: By studying how cancer cells adapt to long-term Cdk2 inhibition.

The development of cell-permeable macrocyclic peptidyl inhibitors against intracellular proteins is a promising area of research for creating such probes. osu.edu These probes can be further functionalized with tags for imaging or affinity purification, providing a versatile toolkit for studying Cdk2 biology. While some small molecule inhibitors of CDKL2 have been developed as chemical probes, similar peptide-based tools for Cdk2 are of great interest. nih.govbiorxiv.orgacs.org

Exploration of Novel Peptide Design Strategies (e.g., Stapled Peptides)

To overcome the limitations of linear peptides, researchers are exploring innovative design strategies to create more stable, cell-permeable, and potent Cdk2/cyclin inhibitors. One of the most promising approaches is the use of "stapled peptides."

A stapled peptide is a synthetic peptide in which its helical structure is constrained by a chemical brace, or "staple." This is typically achieved by introducing two modified amino acids that are then covalently linked. This structural reinforcement offers several advantages:

Increased Helicity and Target Affinity: The pre-organized helical conformation can lead to a higher binding affinity for the target protein. rsc.org

Enhanced Proteolytic Stability: The staple protects the peptide backbone from being cleaved by proteases. rsc.org

Improved Cell Permeability: In some cases, stapling can enhance the peptide's ability to cross the cell membrane. rsc.org

Stapled peptides have been successfully designed to target the interface between CDK4 and cyclin D1, demonstrating their potential to inhibit CDK-cyclin interactions. nih.govibmmpeptide.comresearchgate.netresearchgate.net These peptides were shown to enter cells, inhibit CDK4 kinase activity, and suppress the proliferation of lung cancer cells. nih.govibmmpeptide.comresearchgate.net This strategy holds significant promise for the development of Cdk2/cyclin inhibitory peptides with improved drug-like properties.

Future research will likely involve exploring different types of chemical staples and optimizing their placement within the peptide sequence to maximize their therapeutic potential.

Combinatorial Approaches with Other Therapeutic Modalities (e.g., CDK4/6 inhibitors)

Given the complexity of cancer and the presence of resistance mechanisms, combination therapies are becoming a cornerstone of modern oncology. Combining Cdk2 inhibitory peptides with other therapeutic agents can lead to synergistic effects and overcome resistance.

A particularly promising strategy is the combination of Cdk2 inhibitors with CDK4/6 inhibitors. mdpi.commdpi.comnih.gov CDK4/6 inhibitors have shown significant success in treating certain types of breast cancer. mdpi.comnih.gov However, acquired resistance often develops, frequently through the activation of the cyclin E-Cdk2 pathway. mdpi.com By co-administering a Cdk2 inhibitor, it is possible to block this escape route and restore sensitivity to the CDK4/6 inhibitor. mdpi.comyoutube.com

Preclinical studies have shown that the combined inhibition of Cdk2 and CDK4/6 can effectively suppress the growth of resistant breast cancer cells. mdpi.com This approach is now being explored in clinical trials, with early results showing promise for patients who have progressed on CDK4/6 inhibitor therapy. youtube.com

Beyond CDK4/6 inhibitors, there is potential for combining Cdk2 inhibitory peptides with a wide range of other treatments, including:

Chemotherapy: To sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents.

Targeted therapies: To overcome resistance to other targeted drugs, such as EGFR inhibitors. nih.gov

Immunotherapy: To modulate the tumor microenvironment and enhance the anti-tumor immune response.

The rational design of combination therapies based on a deep understanding of the underlying cancer biology will be a key driver of progress in the field of Cdk2/cyclin inhibitory peptide research.

Q & A

Q. What is the molecular mechanism by which Cdk2/Cyclin Inhibitory Peptide I disrupts the CDK2-cyclin complex?

this compound binds to a non-catalytic pocket near the CDK2-cyclin interface, inducing allosteric conformational changes in the T-loop region of CDK2. This disrupts the kinase's ability to phosphorylate substrates like RNA polymerase II (e.g., Ser5 phosphorylation). Structural studies reveal that key residues (e.g., Y180 and K178 in CDK2) mediate peptide binding, destabilizing the CDK2-cyclin interaction .

Q. How does CDK2's role in G1-S phase transition reconcile with studies showing CDK2-knockout cells can progress through the cell cycle?

While CDK2 was historically considered essential for G1-S transition, Berthet et al. (2003) demonstrated that CDK2-knockout mice are viable, suggesting compensatory mechanisms by other CDKs (e.g., CDK1). Experimental designs using conditional knockout models or CDK1/2 dual inhibition are recommended to dissect context-dependent redundancy .

Q. What quality control measures are critical for ensuring batch-to-batch consistency of synthetic this compound?

For research-grade peptides, request HPLC and mass spectrometry (MS) analyses to confirm purity and sequence. Additional analyses (e.g., peptide content, TFA removal <1%) are essential for sensitive assays like kinase activity profiling. Note that salt content and solubility variations may require protocol adjustments .

Advanced Research Questions

Q. How can structural data guide the optimization of this compound for enhanced specificity?

Co-crystal structures of CDK2/cyclin A complexes (e.g., PDB entries with inhibitors like NU6094 or Flavopiridol) reveal critical interactions in the cyclin-binding groove. Computational docking (e.g., AutoDock) can predict modifications to the peptide’s N-terminal residues (e.g., Arg-Leu-Ile-Phe motifs) to enhance affinity or selectivity against cyclin isoforms (e.g., cyclin E vs. A) .

Q. What experimental approaches resolve contradictions in CDK2's functional redundancy across cell types?

Use tissue-specific CDK2-knockout models combined with single-cell RNA sequencing to identify compensatory pathways. For example, in osteosarcoma U2OS cells, CDK1 upregulation may rescue CDK2 loss, whereas primary fibroblasts may rely on CDK4/6. Pharmacological inhibition (e.g., Dinaciclib for CDK2/9) can further delineate dependencies .

Q. How do phosphorylation states of CDK2 (e.g., Thr160) influence the efficacy of this compound?

Thr160 phosphorylation activates CDK2 by stabilizing the T-loop. Molecular dynamics simulations (1–3 ns) show that unphosphorylated CDK2 adopts a more flexible conformation, reducing peptide binding affinity. Pre-treat cells with phosphatase inhibitors (e.g., okadaic acid) to maintain phosphorylation states during inhibitor screening .

Q. What strategies improve the cellular uptake and stability of peptide-based CDK2 inhibitors?

Conjugation to cell-penetrating peptides (e.g., Tat-LDL in Cdk2/Cyclin Inhibitory Peptide II) enhances delivery. For stability, incorporate D-amino acids or cyclization. Validate intracellular concentrations via LC-MS and monitor degradation using fluorescent tags (e.g., FITC-labeled peptides) .

Methodological Considerations

Q. How to design a dose-response study for this compound in vivo?

Use U2OS xenograft models with escalating doses (e.g., 5–50 mg/kg) administered intraperitoneally. Prepare stock solutions in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O (2 mg/mL working concentration). Monitor tumor volume and phosphorylated retinoblastoma (pRb) levels as a pharmacodynamic marker .

Q. What controls are essential for kinase activity assays using this compound?

Include:

  • A positive control (e.g., Roscovitine, a small-molecule CDK2 inhibitor).
  • A scrambled peptide to rule out nonspecific effects.
  • ATP concentration curves to confirm competitive inhibition.
  • Cyclin A/E-depleted lysates to verify target specificity .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies in IC50 values of this compound across studies?

Variations may arise from differences in assay conditions (e.g., ATP concentration, cyclin partner). Standardize assays using recombinant CDK2/cyclin E complexes (vs. cell lysates) and report kinetic parameters (Km, Vmax). Cross-validate with orthogonal methods like thermal shift assays .

Q. Why does this compound show reduced efficacy in cyclin D1-driven cancers?

Cyclin D1’s binding groove differs from cyclin A/E (e.g., Val60 vs. Leu214 in cyclin A), reducing peptide affinity. Use isoform-specific inhibitors (e.g., palbociclib for CDK4/6) or redesign peptides targeting cyclin D1’s unique residues (e.g., Thr62) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.